Journal Name:Journal of Natural Medicines
Journal ISSN:1340-3443
IF:3.192
Journal Website:http://link.springer.com/journal/11418
Year of Origin:0
Publisher:
Number of Articles Per Year:111
Publishing Cycle:Quarterly
OA or Not:Not
Color Classification Under Complex Background via Genetic Algorithm-Based Color Difference Histogram
Journal of Natural Medicines ( IF 3.192 ) Pub Date: 2022-11-21 , DOI: 10.1109/tsm.2022.3221442
Color classification of polycrystalline silicon solar cells is really challenging for performing the task of production quality control during the manufacturing due to the non-Gaussian color distribution and random texture background. The motivation of this work is to present a robust color classification technique by designing a novel tiny color difference feature descriptor. Thus, a genetic algorithm based color difference histograms (GACDH) is proposed. First, the optimal color space of color difference histogram (CDH) to represent tiny color changes is designed. It counts the perceptually uniform color difference in a small local neighborhood in the L*a*b* color space, which reduces the false classification due to small color variations and illumination variation. Second, the genetic algorithm based color quantization for CDH is proposed to select the optimal quantization bins in the L* component, then we make some comparative experiments in a* and b* color components to select optimal quantization bins. The optimization of feature dimension not only reduces the large dimensionality of histogram bins in the computation but also improves the following classification performance. Finally, the proposed algorithm is validated with color dataset of solar cells with distance measure method. Some experimental results and analysis show that the overall performance of the proposed method achieves 98.6% and outperforms other techniques available in the literature in terms of weak discriminative color difference classification.
Detail
The Environmental Footprint of IC Production: Review, Analysis, and Lessons From Historical Trends
Journal of Natural Medicines ( IF 3.192 ) Pub Date: 2022-12-09 , DOI: 10.1109/tsm.2022.3228311
Given the ubiquity of electronic devices and the urgent need to decrease our footprint in the context of global warming and planetary boundaries, it becomes critical to better quantify the environmental impacts of integrated circuit (IC) production. Our work addresses this question in three successive steps. First, we carry out a review of the data available since 2010 from four different literature categories, i.e., foundry reports, industry roadmaps, scientific literature, and life-cycle assessment databases. Then, we leverage the 27 identified sources to perform both a qualitative and quantitative analysis. We propose 10 features for characterizing the scope of studies while focusing on environmental indicators normalized per cm2, i.e., energy consumption, carbon footprint and water consumption. The analysis results highlight a clear increasing trend of the environmental footprint with CMOS technology downscaling below $0.13~\mu \text{m}$ , despite a significant variation between the sources mainly due to scope mismatch. Finally, we show that environmental impacts per cm2 did not significantly decrease compared to historical values from 1980–2010, whereas the total silicon area produced keeps on increasing by 3.6%/year. Consequently, this work calls for urgently rethinking the road ahead with sobriety to effectively decrease the absolute environmental footprint of the IC production sub-sector.
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Study on Mechanical Cleavage Mechanism of GaAs via Anisotropic Stress Field and Experiments
Journal of Natural Medicines ( IF 3.192 ) Pub Date: 2022-08-30 , DOI: 10.1109/tsm.2022.3202830
To satisfy the increasing requirements for high-quality cavity mirrors for semiconductor lasers, the influence of the anisotropic stress field generated by scratching GaAs on the quality of cleavage planes was investigated. First, a novel method for calculating the interplanar spacing was proposed to estimate the favourable direction for the scratching operation. Some mechanical properties in the scratching direction were calculated. Consequently, an anisotropic calculation model of the stress field generated by scratching was established. The calculation model was used to analyse the y-component stress field distribution along different directions beneath the indenter. The results show that the maximum stress occurs at the contact area between the material and indenter tip, and the stress along the orientation is lower than that along the orientation. According to our experiments, a significant decrease in the average radial crack length and a slight decrease in the average kerf width were observed along the [011] direction compared to the corresponding results for the [001] direction. In addition, the (011) plane had a surface roughness of 0.43 nm and could become a preferential cleavage plane under a low scratching load. The results of this study contribute to advance our understanding of the mechanisms of mechanical cleavage processes.
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Perspectives on Black Silicon in Semiconductor Manufacturing: Experimental Comparison of Plasma Etching, MACE, and Fs-Laser Etching
Journal of Natural Medicines ( IF 3.192 ) Pub Date: 2022-07-13 , DOI: 10.1109/tsm.2022.3190630
In semiconductor manufacturing, black silicon (bSi) has traditionally been considered as a sign of unsuccessful etching. However, after more careful consideration, many of its properties have turned out to be so superior that its integration into devices has become increasingly attractive. In devices where bSi covers the whole wafer surface, such as solar cells, the integration is already rather mature and different bSi fabrication technologies have been studied extensively. Regarding the integration into devices where bSi should cover only small selected areas, existing research focuses on device properties with one specific bSi fabrication method. Here, we fabricate bSi patterns with varying dimensions ranging from millimeters to micrometers using three common bSi fabrication techniques, i.e., plasma etching, metal-assisted chemical etching (MACE) and femtosecond-laser etching, and study the corresponding fabrication characteristics and resulting material properties. Our results show that plasma etching is the most suitable method in the case of $\mu \text{m}$ -scale devices, while MACE reaches surprisingly almost the same performance. Femtosecond-laser has potential due to its maskless nature and capability for hyperdoping, however, in this study its moderate accuracy, large silicon consumption and spreading of the etching damage outside the bSi region leave room for improvement.
Detail
Watermark Detection in CMOS Image Sensors Using Cosine-Convolutional Semantic Networks
Journal of Natural Medicines ( IF 3.192 ) Pub Date: 2023-02-16 , DOI: 10.1109/tsm.2023.3245606
This article proposes a deep learning approach for automatic segmentation of low-contrast watermark defects on Complementary Metal Oxide Semiconductor (CMOS) Image Sensor (CIS) surfaces. The task of surface defect detection has been tackled by machine vision or deep learning methods. Traditional machine vision methods require expert domain knowledge for feature extraction, and they are computationally intensive. Deep learning methods based on Convolutional Neural Network (CNN) are extremely fast, but can be affected by illumination variations and perform poorly for low-contrast images. In this study, a U-Net type of encoder-decoder architecture is proposed. The Convolutional operation is substituted with the proposed Cosine-Convolutional operation in the encoder layers of the U-Net model with the objective of minimizing the effects of uneven illumination and highlighting the defect region. To further reduce the computation complexity and improve defect segmentation, an attention-like mechanism is used in the semantic encoder-decoder network. Pixel-wise multiplication is applied in the skip connections between encoder and decoder layers of the U-Net to replace the classical concatenation, thus reducing the parameter count of the model. The proposed methods are computationally fast, with an evaluation time of less than 10-ms for an image of $384\times 256$ pixels on a single low-end GPU. Experimental results show that the proposed Cosine-Convolutional encoder-decoder architectures can effectively and accurately be applied for defect detection and segmentation of watermarks in low-contrast CIS images.
Detail
Level Set Simulation on Single Wafer Wet Processing Improvement
Journal of Natural Medicines ( IF 3.192 ) Pub Date: 2022-10-12 , DOI: 10.1109/tsm.2022.3214187
To improve the single wafer process for wafer edge yield performance, the liquid film thickness is the key indicator to be investigated. The traditional measurement of liquid film thickness is difficult to execute, due to wafer spinning. The numerical method becomes essential to simulate the process. This paper uses the multiple flow level set method to simulate single wafer spin process. An inlet hydraulic jump is approximated by a two-dimensional axisymmetric approach with a collar inlet. Various spin rotation speeds, variable flow rates, different liquid types and contact angles are simulated. The results indicate liquid film discontinuity at a certain radius and a lower shear rate at the wafer edge. After modifying the process recipe based on the level set simulation result, the wafer edge yield shows improvement. This level set simulation model provides useful information for single wafer wet process control. The level set simulation results can estimate the liquid distribution on the wafer surface before the real process and can avoid experiments on production wafers and hence lead to a lower cost.
Detail
Semi-Supervised Learning for Simultaneous Location Detection and Classification of Mixed-Type Defect Patterns in Wafer Bin Maps
Journal of Natural Medicines ( IF 3.192 ) Pub Date: 2023-04-03 , DOI: 10.1109/tsm.2023.3264279
Identifying the patterns of defective chips in wafer bin maps (WBMs) in semiconductor manufacturing processes is crucial because different defect patterns correspond to different root causes of process failures. Recently, mixed-type defect patterns (i.e., multiple defect patterns in a single wafer) have become increasingly common owing to the increased complexity of semiconductor manufacturing processes. Previous methods for classifying mixed-type defect patterns in WBMs focused on outputting only the class labels of the defect patterns and not their locations, although location information of the defect patterns is useful for tracking the root causes of failure and improving processes. Moreover, most previous methods used only labeled WBM data, although a larger quantity of unlabeled WBM data are more accessible because of the costly process of label annotation. Therefore, in this paper, we propose a semi-supervised learning method for classifying mixed-type defect patterns and detecting their locations simultaneously using both labeled and unlabeled WBM data. The proposed method extends a recent unsupervised object detection method called Attend-Infer-Repeat in a semi-supervised manner to perform object detection and classification simultaneously. The performance of the proposed method is verified using WBM datasets of different sizes. The results demonstrate the effectiveness of the proposed method for classification and location detection.
Detail
Effective Variational-Autoencoder-Based Generative Models for Highly Imbalanced Fault Detection Data in Semiconductor Manufacturing
Journal of Natural Medicines ( IF 3.192 ) Pub Date: 2023-02-03 , DOI: 10.1109/tsm.2023.3238555
In current semiconductor manufacturing, limited raw trace data pertaining to defective wafers make fault detection (FD) assignments extremely difficult due to the data imbalance in wafer classification. To mitigate, this paper proposes using a variational autoencoder (VAE) as a data augmentation strategy for resolving data imbalance of temporal raw trace data. A VAE with few defective samples is first trained. By means of extracting the latent variables that characterize the distribution of the defective samples, we make use of the statistical randomness of the latent variables to generate synthesized defective samples via the decoder scheme in the trained VAE. Two data representations and VAE modeling strategies, concatenation of multiple and individual raw trace data as the input of the VAE during the training stage, are investigated. A real-data plasma enhanced chemical vapor deposition (PECVD) process having only few defective samples is used to illustrate the performance enhancement to wafer classification arising from the proposed data augmentation framework. Based on the computational comparisons between noted classification models, the proposed generative VAE model via the individual strategy enables the adaptive boosting (AdaBoost) classifier to achieve perfect performances in every metrics if the 80% and 100% over-sampling ratios are adopted.
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IEEE Transactions on Semiconductor Manufacturing Publication Information
Journal of Natural Medicines ( IF 3.192 ) Pub Date: 2022-10-28 , DOI: 10.1109/tsm.2022.3214939
Presents a listing of the editorial board, board of governors, current staff, committee members, and/or society editors for this issue of the publication.
Detail
A Dry Etch Approach To Reduce Roughness and Eliminate Visible Grind Marks in Silicon Wafers Post Back-Grind
Journal of Natural Medicines ( IF 3.192 ) Pub Date: 2023-03-13 , DOI: 10.1109/tsm.2023.3255939
3D wafer packaging represents a significant component of the total wafer level processing cost. Replacement of the Chemical Mechanical Polishing (CMP) process step with a corresponding dry etch can yield significant time and cost savings. Incorporating equipment already utilized in the 3D integrated wafer packaging process during the subsequent Through Silicon Via (TSV) reveal step, process efficiencies can be achieved, with overall die yields being maintained. Using dry etch technology to treat a 200nm rough back-ground silicon surface, a smooth surface with a peak to valley roughness of less than 6nm is demonstrated. This patented process differs from other dry etch smoothing techniques in that it aims to eliminate any visual grind marks rather than just reducing the surface roughness. The elimination of visible grind marks is critical in later optical inspection where they are falsely identified as defects. The quality of the surface is equivalent to that of a CMP processed wafer and as such, this process has been implemented in manufacturing replacing the CMP step. The novel process described combines a surface modification followed by a roughness reduction in an iterative manner to produce a smooth surface without visible grind marks post processing.
Detail
SCI Journal Division of the Chinese Academy of Sciences
Major Disciplines Sub Discipline TOP Summarize
医学4区 CHEMISTRY, MEDICINAL 药物化学4区 Not Not
Supplementary Information
Self Citation Rate H-index SCI Inclusion Status PubMed Central (PML)
10.50 33 Science Citation Index Expanded Not
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